GSK-J2 sodium salt

JMJD3 inhibitor KDM6B negative control

Researchers conducting JMJD3/UTX target validation studies require a rigorously validated negative control to exclude scaffold-specific off-target effects. GSK-J2 sodium salt solves this by providing a precise pyridine regio-isomer of GSK-J1 that differs only in a single nitrogen atom position, resulting in a >1,600-fold reduction in JMJD3 inhibitory potency. • IC₅₀ > 100 µM vs. JMJD3; >1,600-fold less potent than GSK-J1 (IC₅₀ 60 nM). • Structurally matched to GSK-J1 - controls for scaffold effects that vehicle or unrelated compounds cannot. • Sodium salt form enhances aqueous solubility for cell-based and biochemical assays. • Serves as the mandatory negative control for GSK-J1 in CETSA, chemical proteomics, and cytokine assays.

Molecular Formula C22H23N5NaO2
Molecular Weight 412.4 g/mol
Cat. No. B2356870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J2 sodium salt
Molecular FormulaC22H23N5NaO2
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na]
InChIInChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);
InChIKeyLFPRQFGWKMRKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J2 Sodium Salt for JMJD3 Inhibition Studies: A Verified Negative Control Reagent


GSK-J2 sodium salt is a pyridine regio-isomer of the selective JMJD3/UTX (KDM6) inhibitor GSK-J1 [1]. While GSK-J1 potently inhibits histone H3K27 demethylase activity with an IC₅₀ of 60 nM against human JMJD3, GSK-J2 exhibits minimal inhibitory activity (IC₅₀ > 100 µM) [1]. This dramatic difference in potency, coupled with the identical molecular framework, establishes GSK-J2 as an essential negative control compound for validating the specificity of phenotypic effects observed with GSK-J1. The sodium salt form enhances aqueous solubility, facilitating its use in a wide range of cell-based and biochemical assays.

JMJD3/UTX negative-control workflow Structurally matched regio-isomer of GSK-J1 for rigorous target engagement specificity validation.

Cell-based and biochemical assay format Sodium salt form supports enhanced aqueous solubility for flexible in vitro assay preparation. Lot-specific solubility validation recommended for critical stock solutions.

Scaffold-specific off-target control Controls for non-specific effects arising from the GSK-J1 chemical framework, beyond vehicle-only treatments.

Why Substituting GSK-J2 Sodium Salt with Generic JMJD3 Inhibitors Compromises Experimental Rigor


The GSK-J series represents a structurally matched set of compounds designed for rigorous target validation. GSK-J2 is not merely an inactive analog; it is a precise regio-isomer of GSK-J1 that differs only in the position of a single nitrogen atom in the pyridine ring [1]. This subtle change disrupts the compound's ability to chelate the catalytic metal ion, resulting in a >1,600-fold reduction in JMJD3 inhibitory potency [2]. Using alternative negative controls—such as vehicle-only treatments, unrelated inactive compounds, or structurally distinct KDM6 inhibitors—fails to control for potential off-target effects arising from the GSK-J1 chemical scaffold. Consequently, procurement of the specific inactive isomer GSK-J2 is critical for researchers aiming to attribute observed cellular or biochemical phenotypes directly to JMJD3/UTX inhibition by GSK-J1 or its prodrug GSK-J4.

Recommended Control
Common Substitute
Interchangeability Risk
GSK-J2 (inactive regio-isomer)
Vehicle-only or unrelated inactive compound
Fails to control for scaffold-specific off-target effects; phenotype attribution to JMJD3 inhibition may be confounded.
GSK-J2 (matched chemical framework)
Structurally distinct KDM6 inhibitors
Distinct chemotypes may introduce differential off-target profiles, limiting reliable comparative interpretation for GSK-J1/GSK-J4 findings.
GSK-J2 sodium salt (validated uptake)
Free acid form of GSK-J2
Solubility differences may limit reliable stock preparation; aqueous solubility profile for negative-control workflows may shift.

Quantitative Evidence Supporting the Selection of GSK-J2 Sodium Salt for JMJD3/UTX Studies


GSK-J2 Exhibits >1,600-fold Lower JMJD3 Inhibitory Potency than GSK-J1 in Cell-Free Assays

In direct head-to-head comparison using a histone demethylase AlphaScreen assay, GSK-J2 demonstrates negligible inhibition of human JMJD3 (IC₅₀ > 100 µM), whereas its active isomer GSK-J1 exhibits potent inhibition with an IC₅₀ of 0.06 µM (60 nM) [1]. This represents a >1,600-fold difference in potency.

JMJD3 Potency Difference
Head-to-head
GSK-J2 IC₅₀ > 100 µM
vs. GSK-J1 IC₅₀ 0.06 µM
>1,600-fold lower potency
Supports negative-control validation workflow.
Cell-free AlphaScreen assay; substrate conditions apply.
JMJD3 inhibitor KDM6B negative control histone demethylase AlphaScreen assay

GSK-J2 Demonstrates Differential Weak Activity Against KDM6A vs. KDM6B, Defining an Assay Window

While GSK-J2 is generally inactive against the KDM6 family, it displays a measurable difference in residual activity between the two paralogs. Its IC₅₀ against KDM6B (JMJD3) is reported as >100 µM, but against KDM6A (UTX), a specific IC₅₀ of 49 µM has been observed [1]. This is in stark contrast to GSK-J1, which potently inhibits both enzymes with IC₅₀ values of 0.028 µM and 0.053 µM, respectively [2].

KDM6A/UTX Activity Window
Class-level
GSK-J2 IC₅₀ 49 µM (KDM6A)
vs. GSK-J1 IC₅₀ 0.053 µM
924-fold lower potency
Defines assay concentration window for paralog differentiation.
KDM6B IC₅₀ remains >100 µM; data to verify in target cell model.
KDM6A UTX selectivity profiling histone demethylase IC50

GSK-J2 Sodium Salt Exhibits Superior Cellular Uptake Compared to Its Active Counterpart GSK-J1 in Macrophages

In human primary macrophages treated with 30 µM of each compound for 1 hour, the intracellular concentration of GSK-J2 reached 7.8 ± 1.6 µM, compared to only 1.6 ± 1.6 µM for GSK-J1 [1]. This represents a ~4.9-fold higher cellular accumulation of the inactive isomer.

Macrophage Uptake Comparison
Head-to-head
GSK-J2: 7.8 ± 1.6 µM
vs. GSK-J1: 1.6 ± 1.6 µM
~4.9-fold higher uptake
Supports cell-penetration confidence for negative-control interpretation.
Human primary macrophages, 30 µM dose, 1 h; n=3 donors.
cellular permeability macrophage uptake negative control in vitro model

The Sodium Salt Form of GSK-J2 Provides Enhanced Aqueous Solubility for Flexible Assay Formulation

GSK-J2 sodium salt (MW ~412.4 g/mol) demonstrates improved solubility in commonly used solvents compared to its free acid counterpart. It achieves solubility of 30 mg/mL in DMF, DMSO, and ethanol . While specific quantitative aqueous solubility data is limited, the sodium salt form is widely recognized to enhance aqueous solubility for in vitro assays.

Solubility Profile
Context-dependent
30 mg/mL in DMF, DMSO, ethanol
Sodium salt enhances aqueous solubility
May support reliable stock solution preparation.
Quantitative aqueous solubility data not available; formulation-context review required.
solubility formulation DMSO in vitro reagent preparation

Validated Application Scenarios for GSK-J2 Sodium Salt in Epigenetics Research


Validating JMJD3-Dependent Phenotypes in Macrophage Inflammation Models

In studies examining the role of JMJD3 in pro-inflammatory cytokine production, GSK-J2 sodium salt serves as the essential negative control for GSK-J1. As demonstrated in primary human macrophages, treatment with 30 µM GSK-J2 does not inhibit JMJD3 (IC₅₀ > 100 µM) [1] and achieves robust intracellular levels (7.8 µM) [2]. This ensures that any reduction in TNF-α or other inflammatory mediators observed with GSK-J1 is not due to non-specific compound effects, thereby validating JMJD3's role in the inflammatory response [3].

Confirming Target Engagement in Chemical Proteomics and Cellular Thermal Shift Assays (CETSA)

For experiments using immobilized GSK-J1 to pull down JMJD3 and UTX from cell lysates, GSK-J2 is the mandatory negative control. Chemical proteomics data shows that immobilized GSK-J1, but not GSK-J2, specifically captures the target demethylases [1]. Researchers procuring GSK-J2 for CETSA or similar target engagement studies can confidently attribute thermal stabilization of JMJD3/UTX to GSK-J1 binding when no shift is observed with the inactive isomer.

Differentiating KDM6A (UTX) from KDM6B (JMJD3) Activity in Cell-Based Assays

The differential weak activity of GSK-J2 against KDM6A (IC₅₀ = 49 µM) versus KDM6B (IC₅₀ > 100 µM) [1] provides a unique tool for researchers studying the distinct roles of these paralogs. By using GSK-J2 at concentrations between these two IC₅₀ values (e.g., 10-30 µM), scientists can ensure that any observed phenotype is not due to weak inhibition of UTX, while still maintaining a robust negative control window for JMJD3. This is particularly relevant in cancer biology, where UTX and JMJD3 often have opposing or distinct functions.

Establishing In Vivo Control Arms with GSK-J5 Prodrug

For animal studies investigating the therapeutic potential of JMJD3 inhibition, the prodrug GSK-J5 (which hydrolyzes to release GSK-J2 in vivo) serves as the direct pharmacokinetic control for the active prodrug GSK-J4 [1]. Procuring GSK-J2 sodium salt is the first step for researchers who intend to synthesize or utilize GSK-J5, as it provides the parent compound for validation of the prodrug's inactive status in preliminary in vitro experiments.

Application
Selection Property
Validation Focus
JMJD3-dependent phenotype validation in macrophage inflammation models
Matched inactive regio-isomer with robust intracellular uptake
Confirm IC₅₀ > 100 µM inactivity window; verify target engagement specificity vs. GSK-J1
Chemical proteomics and CETSA target engagement confirmation
Scaffold-matched negative control for pull-down and thermal shift assays
Ensure no capture of JMJD3/UTX; validate thermal stabilization specificity
KDM6A (UTX) vs. KDM6B (JMJD3) paralog differentiation in cell-based assays
Defined KDM6A IC₅₀ (49 µM) with >100 µM KDM6B window
Operate below 49 µM to maintain JMJD3-negative control; verify paralog-specific readouts
In vivo control arm establishment with GSK-J5 prodrug
Parent compound for inactive prodrug validation; pharmacokinetic control for GSK-J4
Confirm inactive status in preliminary in vitro models prior to animal study design

All applications require individual experimental validation. GSK-J2 is a research-use-only negative control reagent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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